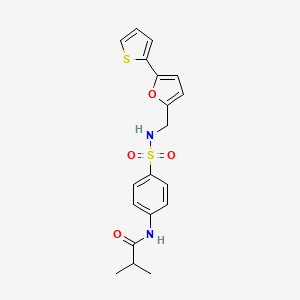
N-(4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)phenyl)isobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)phenyl)isobutyramide is a complex organic compound that features a combination of thiophene and furan rings, linked through a sulfamoyl group to a phenyl ring, which is further connected to an isobutyramide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)phenyl)isobutyramide typically involves multiple steps:
-
Formation of the Thiophene-Furan Intermediate: : The initial step involves the synthesis of the 5-(thiophen-2-yl)furan-2-yl intermediate. This can be achieved through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a thiophene boronic acid and a furan halide under palladium catalysis.
-
Sulfamoylation: : The intermediate is then reacted with a sulfonamide derivative to introduce the sulfamoyl group. This step often requires the use of a base, such as triethylamine, and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.
-
Attachment to the Phenyl Ring: : The sulfamoylated intermediate is then coupled with a 4-aminophenyl isobutyramide derivative. This step can be performed using standard peptide coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
For industrial-scale production, the process would be optimized for yield and purity, often involving:
Continuous Flow Chemistry: This method allows for better control over reaction conditions and can improve the efficiency and scalability of the synthesis.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N-(4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)phenyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogens (Br2, Cl2), Lewis acids (AlCl3, FeCl3)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Halogenated derivatives
科学的研究の応用
N-(4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)phenyl)isobutyramide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases where sulfamoyl-containing compounds have shown efficacy.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
作用機序
The mechanism of action of N-(4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)phenyl)isobutyramide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.
Pathways Involved: It can modulate pathways such as the NF-κB pathway in inflammation, inhibit microbial enzymes, or induce apoptosis in cancer cells through mitochondrial pathways.
類似化合物との比較
Similar Compounds
- N-(4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)phenyl)acetamide
- N-(4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)phenyl)propionamide
Uniqueness
N-(4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)phenyl)isobutyramide is unique due to its specific combination of thiophene and furan rings, which confer distinct electronic properties and biological activities. Its isobutyramide moiety also provides unique steric and electronic effects that differentiate it from similar compounds.
This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.
特性
IUPAC Name |
2-methyl-N-[4-[(5-thiophen-2-ylfuran-2-yl)methylsulfamoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-13(2)19(22)21-14-5-8-16(9-6-14)27(23,24)20-12-15-7-10-17(25-15)18-4-3-11-26-18/h3-11,13,20H,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYAVCCXTUVLQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenoxyacetamide](/img/structure/B2825702.png)



![(3E)-1,1,1-trifluoro-4-[(4-fluorophenyl)amino]pent-3-en-2-one](/img/structure/B2825710.png)
![2-[2-(2-TERT-BUTYLPHENOXY)ACETAMIDO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE](/img/structure/B2825711.png)


![5-Oxa-2-azaspiro[3.5]non-7-ene HCl](/img/structure/B2825716.png)

![Methyl 4-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate](/img/structure/B2825720.png)
![3-(3-methoxybenzyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2825722.png)
